molecular formula C8H14O3 B2752155 5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone CAS No. 61837-28-3

5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone

Cat. No. B2752155
CAS RN: 61837-28-3
M. Wt: 158.197
InChI Key: SOXOWUYKYNZELJ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)furfural, also known as Hydroxymethylfurfural (HMF), is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, although commercial samples are often yellow . It is highly soluble in both water and organic solvents .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)furfural (HMF) has been studied extensively. It can be produced from the dehydration of hexoses . Two main mechanisms have been suggested for fructose dehydration, including a cyclic and an acyclic pathway .


Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)furfural (HMF) derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .


Chemical Reactions Analysis

The conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration . For glucose to fructose isomerization, two main reaction pathways have been proposed: 1,2-hydride shift and enolization .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)furfural (HMF) is a white low-melting solid, although commercial samples are often yellow . It is highly soluble in both water and organic solvents .

Safety and Hazards

5-(Hydroxymethyl)furfural (HMF) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure and repeated exposure) .

Future Directions

The transformations of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) have been studied extensively, and a variety of mechanisms have been proposed . This compound can play a key role in the production of biomass-derived intermediates, such as 2,5-furandicarboxylic acid, 2,5-dimethylfuran, adipic acid, and levulinic acid .

properties

IUPAC Name

5-(hydroxymethyl)-3-propan-2-yloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7-3-6(4-9)11-8(7)10/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXOWUYKYNZELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone

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